2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine
Overview
Description
“2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 2-methylimidazo[1,2-a]pyridine can be formed by reacting 2-amino-1-propargylpyridinium bromides with sodium methoxide .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For example, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
Pharmaceutical Applications
Imidazo[1,2-a]pyridine derivatives are found in many active pharmaceutical ingredients. For example, they are present in drugs like zolimidine (antiulcer), zolpidem (for insomnia and brain dysfunctions), and saripidem (sedative and anxiolytic). Given the structural similarity, 2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine may also have potential uses in developing medications for similar health conditions .
Antimicrobial Action
These compounds have shown antimicrobial action against bacteria such as Staphylococcus aureus. The specific compound could be studied for its efficacy as an antimicrobial agent .
Tuberculosis Treatment
Imidazo[1,2-a]pyridine analogues have been used in treatments reducing bacterial load in tuberculosis. The compound could be explored for its potential in TB treatment regimens .
Anticancer Activity
Some imidazo[1,2-a]pyridine-based compounds have been synthesized and evaluated for in-vitro anticancer activity against human cancer cell lines like HeLa and MCF-7. Research could be directed to assess the anticancer potential of 2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine .
Material Science
Due to its structural character, imidazopyridine is useful in material science. The compound could be investigated for applications in this field .
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for the determination of mercury and iron ions. There’s a possibility that 2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine could serve a similar function .
Future Directions
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry and material science . Therefore, the development of more efficient methods for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects, is a promising direction for future research .
properties
IUPAC Name |
2-cyclopropyl-8-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-3-2-6-13-7-10(9-4-5-9)12-11(8)13/h2-3,6-7,9H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTAJXJKRLEVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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